molecular formula C7H12N4O B195705 Caffeidine CAS No. 20041-90-1

Caffeidine

Cat. No.: B195705
CAS No.: 20041-90-1
M. Wt: 168.2 g/mol
InChI Key: FNYXJOYPHLKLRW-UHFFFAOYSA-N
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Description

Caffeidine is a naturally occurring alkaloid found in various plants, including coffee beans, tea leaves, and cacao pods. It is known for its stimulating effects on the central nervous system, making it a popular ingredient in beverages and medications. This compound is chemically related to other xanthine alkaloids such as theobromine and theophylline.

Mechanism of Action

Target of Action

Caffeidine, commonly known as caffeine, primarily targets the adenosine receptors in the central nervous system . It acts as an antagonist to all four subtypes of adenosine G-protein-coupled receptors (GPCRs), which are critical drug targets for treating heart failure, cancer, and neurological diseases . The effects of caffeine on alertness and combating drowsiness are specifically related to the antagonism of the A2a receptor .

Mode of Action

Caffeine interacts with its targets by blocking the binding of adenosine to the adenosine A1 receptor, which enhances the release of the neurotransmitter acetylcholine . Caffeine has a three-dimensional structure similar to that of adenosine, allowing it to bind and block its receptors . Additionally, caffeine increases cyclic AMP levels through nonselective inhibition of phosphodiesterase .

Biochemical Pathways

Caffeine affects several biochemical pathways. It stimulates metabolic rate by enhancing the breakdown of fat and raising thermogenesis, a process where the body generates heat and energy from digesting food . It can also enhance force production by mobilizing calcium stored in muscles, which is essential for muscle contraction .

Pharmacokinetics

Caffeine is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . This metabolism is influenced by factors such as lifestyle (e.g., smoking), the effects of drug-caffeine interactions (e.g., medication metabolized via CYP1A2), and the effect of disease .

Result of Action

The molecular and cellular effects of caffeine’s action are diverse. It affects gene activity in neurons in a brain region called the hippocampus . After a learning task, animals that had received caffeine exhibited a larger boost in the activity of genes involved in processes such as memory formation than mice that hadn’t consumed caffeine . Caffeine also increases levels of the neurotransmitter dopamine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of caffeine. The majority of studies have found that caffeine adsorption is more efficient in an acidic or neutral environment . The pore structure of the adsorbent is another important factor that influences adsorption efficiency .

Biochemical Analysis

Biochemical Properties

Caffeine belongs to the group of methylxanthines that exert a direct effect on adenosine receptors associated with inhibitory or excitatory G proteins . This interaction leads to the modification of cyclic AMP activity and intracellular calcium flow, producing alterations in the modulation system of neurotransmitters dopamine and glutamate . The regulation of these neurotransmission systems generates protection against inflammation of the central nervous system .

Cellular Effects

Caffeine has a significant impact on various types of cells and cellular processes. It acts by blocking the binding of adenosine to the adenosine A1 receptor, which enhances the release of the neurotransmitter acetylcholine . This action influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, caffeine affects gene activity in neurons in a brain region called the hippocampus .

Molecular Mechanism

Caffeine’s primary mechanism of action is as an adenosine receptor antagonist in the brain . It has a three-dimensional structure similar to that of adenosine, which allows it to bind and block its receptors . Caffeine also increases cyclic AMP levels through nonselective inhibition of phosphodiesterase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of caffeine change over time. For instance, continuous strong light stimulation was observed to cause caffeine reduction in tea leaves . Moreover, caffeine’s impact on various cellular processes aids in cancer research and exploration of the interactions between caffeine and various bodily processes .

Dosage Effects in Animal Models

In animal models, the effects of caffeine vary with different dosages. For example, caffeine shows excellent biological properties, such as antioxidant, anti-inflammatory, and anticarcinogenic, as well as protection against cardiovascular, diabetes, neurological, allergic, respiratory, and other therapeutic activities . Excessive intake of caffeine can cause insomnia, palpitations, and other uncomfortable symptoms .

Metabolic Pathways

Caffeine is involved in various metabolic pathways. It is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline .

Transport and Distribution

Caffeine is transported and distributed within cells and tissues. It easily passes through epithelial tissue, so from the first sip, caffeine is entering your bloodstream through the lining of your mouth, throat, esophagus, and stomach .

Subcellular Localization

Caffeine is localized in various subcellular compartments. For instance, in tea plants, members of purine permeases (PUPs) were identified, which are not only located in the plasma membrane but also widely distributed as circular organelles in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Caffeidine can be synthesized through several methods, including the methylation of xanthine derivatives. One common synthetic route involves the reaction of theobromine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources. For example, caffeine can be extracted from coffee beans using solvents like dichloromethane or ethyl acetate. The extracted caffeine is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Caffeidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, such as paraxanthine.

    Reduction: Reduction of this compound can yield compounds like theobromine.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms in its structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Paraxanthine, theobromine, and theophylline.

    Reduction: Theobromine and related compounds.

    Substitution: Various alkylated or acylated derivatives of this compound.

Scientific Research Applications

Caffeidine has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of alkaloid chemistry and synthesis.

    Biology: Investigated for its effects on cellular metabolism and enzyme activity.

    Medicine: Studied for its potential therapeutic effects, including its use as a stimulant and its role in treating conditions like apnea in premature infants.

    Industry: Utilized in the production of energy drinks, pharmaceuticals, and cosmetics.

Comparison with Similar Compounds

Caffeidine is similar to other xanthine alkaloids such as:

    Theobromine: Found in cacao and chocolate, theobromine has milder stimulant effects compared to this compound.

    Theophylline: Used in the treatment of respiratory diseases like asthma, theophylline has bronchodilator properties.

    Paraxanthine: A metabolite of this compound, paraxanthine has similar stimulant effects but is less potent.

Uniqueness

This compound is unique in its widespread use and popularity as a stimulant. Its ability to enhance alertness and cognitive function makes it a valuable compound in both everyday life and scientific research.

Properties

IUPAC Name

N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYXJOYPHLKLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N(C=N1)C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173862
Record name Caffeidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20041-90-1
Record name Caffeidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caffeidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAFFEIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT2A7LG4EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is caffeidine and how is it relevant to human health?

A1: this compound (1-methyl-4-(methylamino)-5-(N-methylcarbamoyl)imidazole) is a product of caffeine's alkaline hydrolysis [, ]. While caffeine itself is not considered carcinogenic, this compound raises concerns due to its potential to form carcinogenic N-nitroso compounds upon nitrosation, particularly in the context of specific dietary habits [].

Q2: How does this compound contribute to the formation of carcinogenic compounds?

A2: Research indicates that this compound can undergo nitrosation under conditions mimicking those used to prepare salted tea common in Kashmir, India, a region with a high incidence of esophageal and gastric cancers []. This process leads to the formation of mononitrosothis compound (MNC), an asymmetric nitrosamine, and dinitrosothis compound (DNC), a N-nitrosamide [].

Q3: Can you elaborate on the carcinogenicity of MNC and DNC observed in animal models?

A4: Chronic oral administration of MNC in BD-IX rats primarily led to nasal cavity tumors, diagnosed as neuroepitheliomas and squamous cell carcinoma []. Conversely, DNC induced squamous cell carcinoma of the forestomach with frequent metastasis to the peritoneum []. These findings underline the distinct organ-specific carcinogenicity of these this compound-derived N-nitroso compounds.

Q4: What is known about the metabolic transformation of mononitrosothis compound (MNC)?

A5: Research suggests that MNC might be metabolically activated through enzymatic demethylation, leading to the formation of N,1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC) []. This metabolite is hypothesized to interact with cellular DNA and/or proteins, potentially contributing to carcinogenesis [].

Q5: Besides nitrosation, are there other chemical reactions this compound can undergo?

A6: Yes, this compound serves as a versatile building block in organic synthesis. It can undergo condensation reactions with α, β-unsaturated carboxylic acid derivatives, leading to the formation of imidazo[4, 5-e][1, 4]diazepine derivatives, some of which have shown promising arterial relaxing activities [].

Q6: How is this compound typically synthesized?

A7: this compound is most commonly obtained through the alkaline hydrolysis of caffeine [, ]. This process can be controlled to optimize the yield of this compound. Additionally, the reaction conditions can influence the formation of other byproducts, such as this compound acid [, ].

Q7: Are there any analytical methods for the detection and quantification of this compound?

A8: While specific details on analytical methods for this compound are limited in the provided research, the synthesis and characterization of this compound nitrate offer a potential avenue []. This salt form could be explored as a reference standard for developing analytical techniques like high-performance liquid chromatography (HPLC) to detect and quantify this compound in various matrices.

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